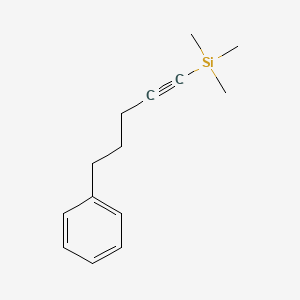
Trimethyl(5-phenylpent-1-YN-1-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(5-phenylpent-1-YN-1-YL)silane is an organosilicon compound with the molecular formula C14H20Si It is characterized by the presence of a trimethylsilyl group attached to a phenylpentynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-phenylpent-1-YN-1-YL)silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
PhC≡CH+(CH3)3SiCl→PhC≡CSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(5-phenylpent-1-YN-1-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl(5-phenylpent-1-YN-1-YL)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl(5-phenylpent-1-YN-1-YL)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the phenylpentynyl chain. The trimethylsilyl group can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(3-phenyl-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
- Trimethyl(3-(o-tolyl)-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
Uniqueness
Trimethyl(5-phenylpent-1-YN-1-YL)silane is unique due to its specific structure, which combines a phenyl group with a pentynyl chain and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Propiedades
Número CAS |
110211-35-3 |
|---|---|
Fórmula molecular |
C14H20Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
trimethyl(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8,12H2,1-3H3 |
Clave InChI |
KWVLKNNUPXFKSC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
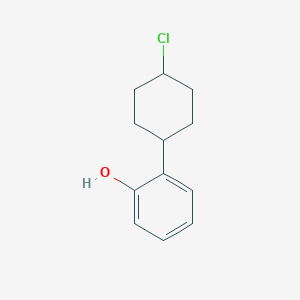
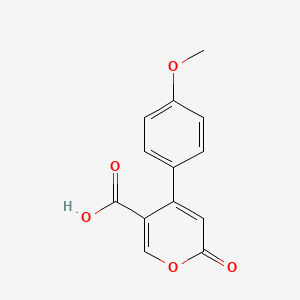

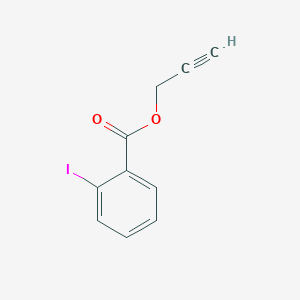
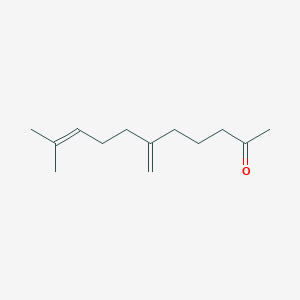
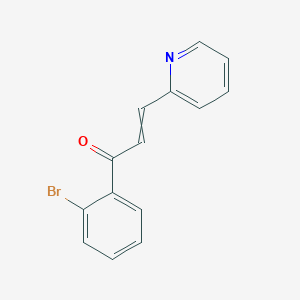
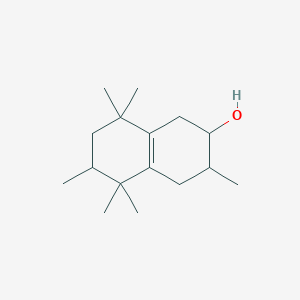
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
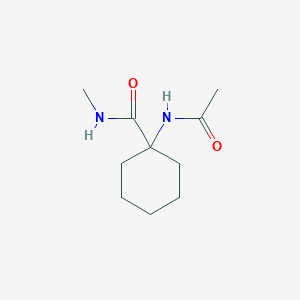


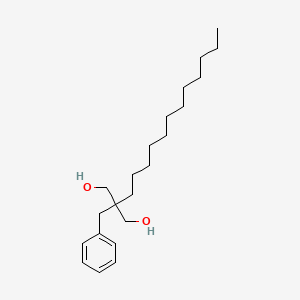
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
